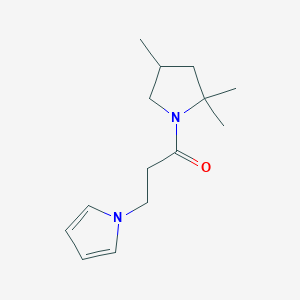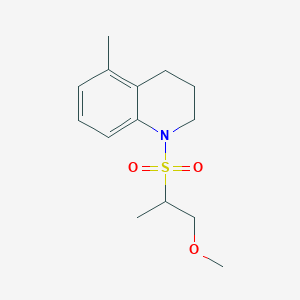
3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one, commonly known as Pyrrolidinohexanophenone (PHP), is a synthetic designer drug that belongs to the cathinone class. It has gained popularity in recent years due to its potent psychoactive effects and is often used as a recreational drug. However, PHP has also shown potential in scientific research due to its unique properties.
Mécanisme D'action
3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one acts as a dopamine reuptake inhibitor by blocking the dopamine transporter (DAT) protein, which is responsible for removing dopamine from the synaptic cleft. This leads to an increase in dopamine levels in the brain, resulting in the psychoactive effects associated with 3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one use.
Biochemical and Physiological Effects:
3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one has been found to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased sociability, and heightened alertness. However, prolonged use of 3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one can lead to addiction, psychosis, and other negative health consequences.
Avantages Et Limitations Des Expériences En Laboratoire
3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one has several advantages as a research tool, including its potent effects on the central nervous system and its ability to interact with the dopamine system. However, 3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one also has several limitations, such as its potential for abuse and the lack of long-term safety data.
Orientations Futures
There are several future directions for research involving 3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one, including its potential use in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further studies are needed to determine the long-term safety and efficacy of 3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one as a research tool. Finally, the development of novel cathinone derivatives with improved safety profiles and therapeutic potential is an area of active research.
Méthodes De Synthèse
The synthesis of 3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one involves the reaction of 3-pyrrolidinylpropan-1-one with 2,2,4-trimethyl-1,3-pentanediol in the presence of a Lewis acid catalyst. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Applications De Recherche Scientifique
3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one has shown potential in scientific research due to its ability to interact with the central nervous system. It has been found to act as a potent dopamine reuptake inhibitor, similar to other cathinone derivatives such as methylone and mephedrone. This property makes 3-Pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one a valuable tool for studying the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
Propriétés
IUPAC Name |
3-pyrrol-1-yl-1-(2,2,4-trimethylpyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-12-10-14(2,3)16(11-12)13(17)6-9-15-7-4-5-8-15/h4-5,7-8,12H,6,9-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTRMCPHMHHUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C(=O)CCN2C=CC=C2)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-2,2-difluoropropan-1-ol](/img/structure/B7360355.png)
![2-cyclohex-2-en-1-yl-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]acetamide](/img/structure/B7360366.png)
![4,4-difluoro-N-[2-(2-oxo-1H-pyrimidin-5-yl)ethyl]cyclohexane-1-carboxamide](/img/structure/B7360367.png)

![4-methoxy-3-methyl-N-[2-(1,2-oxazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7360389.png)
![N-[2-(1,2-oxazol-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-sulfonamide](/img/structure/B7360394.png)
![2-ethyl-N-[2-(1,2-oxazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7360398.png)
![1-ethyl-3,5-dimethyl-N-[2-(1,2-oxazol-4-yl)ethyl]pyrazole-4-sulfonamide](/img/structure/B7360402.png)
![N-[3-(pyrrol-1-yl)thiophen-2-ylcarbonyl]piperidine](/img/structure/B7360409.png)
![Potassium;1-[2-oxo-2-(pyrimidin-2-ylamino)ethyl]cycloheptane-1-carboxylate](/img/structure/B7360416.png)
![4-ethyl-3-[(2S,4S)-1-(1H-indazol-6-ylmethyl)-4-methoxypyrrolidin-2-yl]-1H-1,2,4-triazol-5-one](/img/structure/B7360423.png)
![6-[(2S,4R)-4-methoxy-2-(pyridin-3-yloxymethyl)pyrrolidine-1-carbonyl]pyridine-3-carbonitrile](/img/structure/B7360428.png)
![N-ethyl-N-propan-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B7360437.png)
